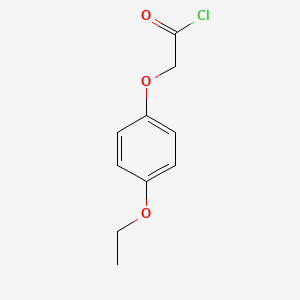

(4-Ethoxyphenoxy)acetyl chloride

Übersicht

Beschreibung

“(4-Ethoxyphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.64 g/mol. It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a chlorine atom bonded to a carbonyl group (C=O), which is attached to an ethoxyphenoxy group.

Wissenschaftliche Forschungsanwendungen

Environmental Science Applications

- Nonylphenol Ethoxylates Detection : Research focused on the detection of nonylphenol ethoxylates (NPEOs) in sewage sludge, highlighting the environmental impact and the need for effective measurement techniques (Ömeroğlu et al., 2015).

Chemistry and Synthesis

- Halides in Degradation Processes : Studies evaluated the role of halides in the degradation of pharmaceutical compounds, showing the complex interactions between chemical compounds in environmental and synthetic processes (Li et al., 2015).

- Antioxidant and Antinociceptive Activities : Research on novel phenoxy acetyl carboxamides demonstrated potential biological activities, suggesting applications in drug development (Manjusha et al., 2022).

- Polymer Science : Studies on the synthesis and characterization of polymers based on acetyl and other functional groups indicate the material science applications of similar chemical structures (Nanjundan et al., 2004).

Material Science and Engineering

- Latent Curing Agents : The development of latent curing agents for epoxy resins from imidazole derivatives demonstrates the importance of chemical synthesis in creating materials with specific properties (Lei et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Acetyl chloride, a related compound, is known to be a highly reactive acylating agent . It is reasonable to assume that (4-Ethoxyphenoxy)acetyl chloride may also act as an acylating agent, reacting with various biological targets such as amines and amino acids .

Mode of Action

This compound likely interacts with its targets through a process known as acylation. This involves the transfer of an acyl group from the this compound to its target molecule. The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .

Biochemical Pathways

For instance, acylation can modify the function of proteins and can be involved in signal transduction pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets of its acylation activity. In general, acylation can alter the function of target molecules, potentially influencing various cellular processes. For instance, acylation of proteins can affect their activity, localization, and interactions with other molecules .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, its reactivity suggests that it might be unstable in the presence of water or other nucleophiles. Moreover, factors such as pH and temperature could potentially influence its reactivity and the rate of its reactions .

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZWSVNYNIBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

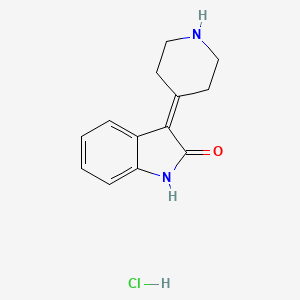

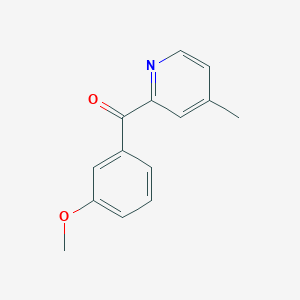

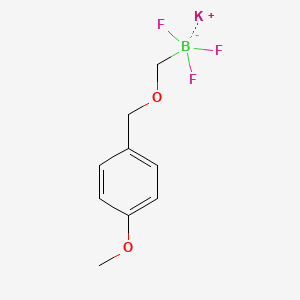

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

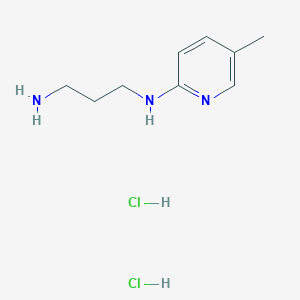

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)